molecular formula C19H14BrNO2 B5432399 2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile

2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile

Cat. No. B5432399
M. Wt: 368.2 g/mol
InChI Key: GJHCGYMXMVTNRP-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and is commonly referred to as BPPA.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. BPPA has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that BPPA has a range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in detoxification and metabolism, as well as to modulate immune responses. BPPA has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPPA in lab experiments is its excellent electron-transporting and light-emitting properties. This makes it a useful tool for studying electronic and optoelectronic devices. However, one limitation of using BPPA is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on BPPA. One area of interest is the development of new synthetic methods for the compound that are more cost-effective and environmentally friendly. Another area of interest is the study of the compound's interactions with specific receptors in the body, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPA and its potential applications in various fields.

Synthesis Methods

The synthesis of BPPA involves the reaction of 4-bromoacetophenone with 2-propyn-1-ol to form 2-(4-bromophenyl)-3-prop-2-yn-1-ol. This intermediate is then reacted with 5-methoxy-2-(2-propyn-1-yloxy)benzaldehyde in the presence of a base to form BPPA.

Scientific Research Applications

BPPA has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been shown to exhibit excellent electron-transporting and light-emitting properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHCGYMXMVTNRP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.